molecular formula C24H27N3O3S2 B2506244 N-(4-butylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide CAS No. 941962-02-3

N-(4-butylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2506244
CAS No.: 941962-02-3
M. Wt: 469.62
InChI Key: JLOODLPDAGVXKF-UHFFFAOYSA-N
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Description

N-(4-butylphenyl)-2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C24H27N3O3S2 and its molecular weight is 469.62. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure and Synthesis

  • The crystal structures of related acetamide compounds, including those with methoxyphenyl groups, have been extensively studied. These studies provide insights into their molecular configurations and potential applications (Galushchinskiy, Slepukhin, & Obydennov, 2017).

Pharmacophore Hybridization for Anticancer Properties

  • Research on related compounds demonstrates the use of pharmacophore hybridization, a method in drug design, to create molecules with potential anticancer properties. This approach involves combining different pharmacophoric elements to enhance efficacy (Yushyn, Holota, & Lesyk, 2022).

Antioxidant and Anti-Inflammatory Activity

  • Some acetamide derivatives have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. These compounds have shown efficacy in various assays, indicating their potential therapeutic applications (Koppireddi et al., 2013).

Inhibitory Activity on Enzymes

  • Derivatives of the compound have shown strong inhibitory activity on specific enzymes like cyclooxygenase (COX-2), indicating potential use in treating diseases where COX-2 inhibition is beneficial (Ertas et al., 2022).

Antimicrobial and Antifungal Applications

  • Several studies have focused on the synthesis of novel thiazole derivatives, including those related to the specified compound, and their evaluation for antimicrobial and antifungal activities. These compounds have shown significant efficacy against various bacterial and fungal strains (Saravanan et al., 2010).

Anticancer and Antiviral Activities

  • Some acetamide derivatives have been tested for their in vitro anticancer activity, demonstrating selective inhibition of cancer cell lines. Additionally, certain compounds have shown promising antiviral activities (Havrylyuk et al., 2013).

Selective Human Adenosine A3 Receptor Antagonists

  • Research has been conducted on thiazole and thiadiazole derivatives as selective antagonists for human adenosine A3 receptors, which are significant in various physiological processes (Jung et al., 2004).

Properties

IUPAC Name

N-(4-butylphenyl)-2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S2/c1-3-4-5-17-6-8-18(9-7-17)25-22(28)14-20-15-31-24(27-20)32-16-23(29)26-19-10-12-21(30-2)13-11-19/h6-13,15H,3-5,14,16H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLOODLPDAGVXKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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